3-[(E)-2-phenylvinyl]phenol
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Overview
Description
3-[(E)-2-phenylvinyl]phenol is a phenolic compound . Phenolic compounds are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon . They are known for their diverse chemical properties and are widely used in various industries .
Synthesis Analysis
Phenols, including 3-[(E)-2-phenylvinyl]phenol, can be synthesized through various methods. One common method is the substitution or oxidation of phenol . Another method involves the rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .Molecular Structure Analysis
The molecular structure of 3-[(E)-2-phenylvinyl]phenol contains a total of 28 bonds. There are 16 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, and 1 aromatic hydroxyl .Chemical Reactions Analysis
Phenols, including 3-[(E)-2-phenylvinyl]phenol, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . They can also undergo oxidation to yield quinones .Physical And Chemical Properties Analysis
Phenols generally have higher boiling points compared to other hydrocarbons of equal molecular masses due to the presence of intermolecular hydrogen bonding between hydroxyl groups of phenol molecules . They are readily soluble in water due to their ability to form hydrogen bonds, but their solubility decreases with the addition of other hydrophobic groups in the ring .Scientific Research Applications
Synthesis and Characterization
Phenolic compounds and their derivatives have been synthesized and characterized for various applications, demonstrating the versatility and significance of these compounds in chemical synthesis. For instance, the study by Liu et al. (2018) explored the light-driven intermolecular charge transfer reactivity of ethynylbenziodoxol(on)e with phenols, leading to the formation of (Z)-2-iodovinyl phenyl ethers with excellent regio- and stereoselectivity (Liu et al., 2018). This highlights the potential of phenolic compounds in facilitating complex chemical syntheses under mild conditions.
Biological and Electrochemical Evaluation
Phenolic compounds' biological activities, including antimicrobial, antioxidant, and DNA protective effects, have been a subject of extensive research. Shabbir et al. (2016) synthesized novel ON donor Schiff bases from phenols and evaluated their biological and electrochemical properties, finding significant activity in protecting DNA against hydroxyl free radicals and displaying electrooxidised products with strong DNA-binding capabilities (Shabbir et al., 2016).
Applications in Material Science
Phenolic compounds also find applications in material science, particularly in the synthesis of polymers and as intermediates in the creation of chemically and biologically active molecules. Yadav and Badure (2008) discussed the synthesis of 3-(phenylmethoxy)phenol via phase transfer catalysis, illustrating the compound's role as an intermediate in the synthesis of various active molecules (Yadav & Badure, 2008).
Phenolic Compounds in Plant Stress Response
Furthermore, the role of phenolic compounds in plant stress responses provides insight into their potential applications in agriculture and environmental sciences. Sharma et al. (2019) reviewed the activation of the phenylpropanoid biosynthetic pathway under abiotic stress conditions in plants, leading to the accumulation of phenolic compounds that help plants cope with environmental stresses (Sharma et al., 2019).
Safety And Hazards
Future Directions
Recent research has focused on the use of oxidative phenol coupling in the total synthesis of natural products . Additionally, there is interest in the selective conversion of benzene to phenol through photocatalysis . These areas represent promising future directions for the research and application of phenolic compounds, including 3-[(E)-2-phenylvinyl]phenol.
properties
IUPAC Name |
3-[(E)-2-phenylethenyl]phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O/c15-14-8-4-7-13(11-14)10-9-12-5-2-1-3-6-12/h1-11,15H/b10-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBHJTSIYYWRJFQ-MDZDMXLPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC(=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC(=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(E)-2-phenylvinyl]phenol | |
CAS RN |
76425-88-2 |
Source
|
Record name | Phenol, 3-(2-phenylethenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076425882 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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